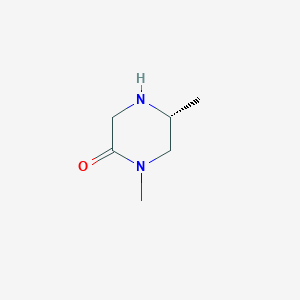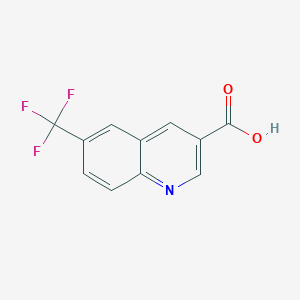
6-(Trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
6-(Trifluoromethyl)quinoline-3-carboxylic acid (6-TFMQA) is a type of quinoline-3-carboxylic acid that is widely used in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds that are used in drug discovery and development. 6-TFMQA is also used in the synthesis of compounds for the investigation of biological activities and for the development of drug candidates.
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry Quinoline, which includes 6-(Trifluoromethyl)quinoline-3-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
2. Drug Development The trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This group includes 6-(Trifluoromethyl)quinoline-3-carboxylic acid. These drugs have been used for various diseases and disorders .
3. Suzuki-Miyaura Couplings This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.
4. Bioisostere in Drug Design The trifluoromethyl group, which is present in 6-(Trifluoromethyl)quinoline-3-carboxylic acid, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
5. Synthesis of Pyrazole-Containing Quinoline Derivatives 6-Bromo-4-chloroquinoline-3-carboxamide, a compound related to 6-(Trifluoromethyl)quinoline-3-carboxylic acid, has been used in the synthesis of orally bioactive pyrazole-containing quinoline derivatives . These derivatives were synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with various pyrazoles .
6. Pharmacological Research Quinoline allied pyrazoles, which include 6-(Trifluoromethyl)quinoline-3-carboxylic acid, have been studied for their pharmacological importance . These compounds have been synthesized and screened for their efficacy against typical drugs in the market .
7. Materials Engineering Fluorine, which is part of the trifluoromethyl group in 6-(Trifluoromethyl)quinoline-3-carboxylic acid, is widely used in materials engineering . This includes thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, membranes, and other products .
8. Pharmaceutical Growth More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) are fluorine-containing compounds . This includes 6-(Trifluoromethyl)quinoline-3-carboxylic acid .
9. Synthesis of N-Trifluoromethyl Amides 6-(Trifluoromethyl)quinoline-3-carboxylic acid could potentially be used in the synthesis of N-trifluoromethyl amides . This process involves the optimization of conditions such as the choice of additives and the activity of acyl .
Propiedades
IUPAC Name |
6-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSPVHGBXKWWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652885 | |
| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
71082-45-6 | |
| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



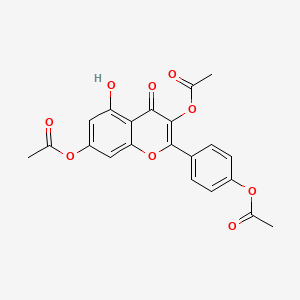
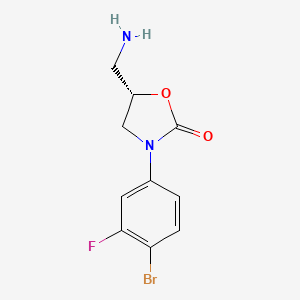
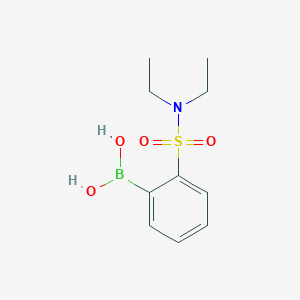

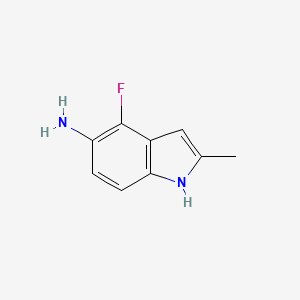
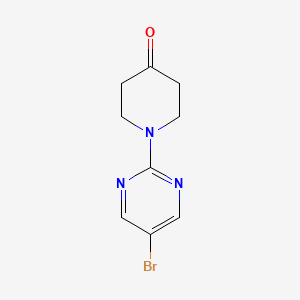
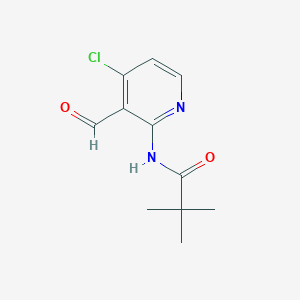
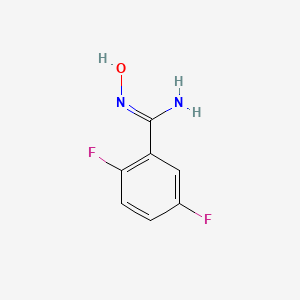

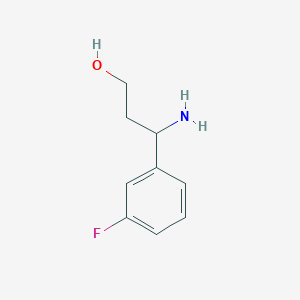
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
